wwl229

Description

Properties

IUPAC Name |

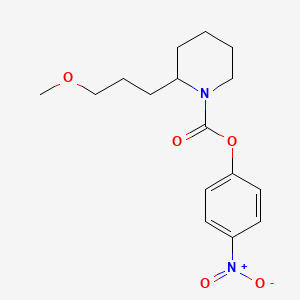

(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRVSAGMWRVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of WWL229: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

WWL229 is a selective, small-molecule inhibitor that has garnered significant interest for its therapeutic potential in modulating inflammatory responses and sensitizing cancer cells to chemotherapy. This guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism: Covalent Inactivation of Carboxylesterase 1 (CES1)

This compound functions as a mechanism-based covalent inhibitor of Carboxylesterase 1 (CES1), an enzyme also identified as Ces1d in mice and Ces3 in adipocytes.[1][2][3][4][5] The molecule contains a carbamate chemotype that covalently binds to the catalytic serine residue within the active site of CES1, leading to the enzyme's inactivation. This targeted inhibition of CES1 is central to the diverse pharmacological effects of this compound observed in various preclinical models.

Biochemical Potency

The inhibitory activity of this compound against CES1 has been quantified in several studies. In assays using recombinant human CES1 enzyme with the substrate p-nitrophenol valerate (p-NPV), this compound demonstrated inhibitory effects. Its potency has been compared to other known CES1 inhibitors, with a rank order of CPO > WWL113 > this compound.

| Compound | Target | IC50 | Notes |

| This compound | Ces3 | 1.94 µM | Selective inhibitor. |

| This compound | Recombinant Human CES1 | Less potent than WWL113 and CPO | Determined using p-NPV substrate. |

| WWL113 | Recombinant Human CES1 | More potent than this compound | Determined using p-NPV substrate. |

| CPO (Chlorpyrifos oxon) | Recombinant Human CES1 | Most potent of the three | Organophosphate poison that inhibits CES1 among other serine hydrolases. |

Signaling Pathways and Biological Effects

The inhibition of CES1 by this compound triggers distinct downstream effects in different cellular contexts, primarily by altering lipid metabolism.

Modulation of Inflammatory Pathways

In immune cells such as monocytes and macrophages, CES1 is involved in the catabolism of prostaglandin glyceryl esters. By inactivating CES1, this compound blocks the hydrolysis of prostaglandin D2 glyceryl ester (PGD2-G), thereby enhancing its anti-inflammatory properties. Conversely, it attenuates the pro-inflammatory effects of prostaglandin E2 glyceryl ester (PGE2-G). In vivo studies using a lipopolysaccharide (LPS)-induced inflammation model in mice have shown that this compound can augment lung inflammation in a female-specific manner.

Sensitization of Hepatocellular Carcinoma (HCC) to Chemotherapy

In the context of liver cancer, this compound has been shown to sensitize hepatocellular carcinoma (HCC) cells to the chemotherapeutic agent cisplatin. The inhibition of CES1 in HCC cells leads to a reprogramming of lipid metabolism, which impairs mitochondrial function. Mechanistically, the reduction in CES1 activity leads to decreased levels of polyunsaturated fatty acids (PUFAs) that act as signaling molecules for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ). The subsequent decrease in PPARα/γ transactivation results in the downregulation of their target gene, stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism and is associated with tumor progression and chemoresistance. The inhibition of this CES1-PPARα/γ-SCD1 axis ultimately sensitizes HCC cells to cisplatin-induced apoptosis.

Regulation of Lipid Metabolism in Adipocytes

In adipocytes, this compound has been demonstrated to promote the storage of lipids and inhibit basal lipolysis. This effect is consistent with the role of CES1 (Ces3) in lipid metabolism within fat cells.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental approaches.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound against CES1.

-

Methodology:

-

Recombinant human CES1 enzyme is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

The enzyme-inhibitor mixture is pre-incubated for a defined period (e.g., 15 minutes at 37°C).

-

The substrate, p-nitrophenol valerate (p-NPV), is added to the mixture.

-

The enzymatic activity is measured by monitoring the increase in absorbance at 405 nm using a spectrophotometer, which corresponds to the production of p-nitrophenol.

-

IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

-

Activity-Based Protein Profiling (ABPP)

-

Objective: To confirm the direct engagement and inactivation of CES1 by this compound in a cellular context.

-

Methodology:

-

Intact cells (e.g., THP-1 monocytes) are treated with increasing concentrations of this compound.

-

Following incubation, cell lysates (proteomes) are prepared.

-

The lysates are then labeled with a broad-spectrum serine hydrolase activity probe, such as fluorophosphonate-biotin (FP-biotin) or FP-TAMRA.

-

Proteins are separated by SDS-PAGE.

-

The engagement of CES1 by this compound is visualized as a decrease in the intensity of the fluorescent or biotin signal at the molecular weight corresponding to CES1 (approximately 60 kDa), indicating that the active site is blocked by this compound and unavailable for probe labeling.

-

Western blotting for total CES1 protein is performed as a control to ensure that the observed decrease in activity is not due to a reduction in protein levels.

-

In Vivo Murine Model of Inflammation

-

Objective: To evaluate the effect of this compound on LPS-induced inflammation in vivo.

-

Methodology:

-

Adult mice are administered this compound (e.g., 30 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.

-

After a short interval (e.g., 30 minutes), the mice are challenged with an i.p. injection of lipopolysaccharide (LPS) (e.g., 1.25 mg/kg) or a saline control.

-

At specified time points (e.g., 6 or 24 hours) post-LPS challenge, the mice are euthanized.

-

Blood and tissues (e.g., lung, liver) are collected.

-

Inflammatory markers are assessed, including serum cytokine and chemokine levels (via Luminex assay), tissue mRNA levels of pro-inflammatory cytokines (via qPCR), and neutrophil infiltration (via myeloperoxidase activity assay).

-

Cellular Assays for Cancer Studies

-

Objective: To investigate the effect of this compound on HCC cell viability, apoptosis, and gene expression.

-

Methodology:

-

Cell Culture: HepG2 or other HCC cell lines are cultured under standard conditions.

-

Treatment: Cells are treated with this compound alone, cisplatin alone, or a combination of both at various concentrations and for different durations (e.g., 48 hours).

-

Cell Viability: Assessed using methods like the MTT assay.

-

Apoptosis: Detected and quantified by flow cytometry using Annexin V staining or by measuring the levels of cleaved caspase 3 via Western blot.

-

Gene Expression Analysis: The mRNA levels of target genes like SCD1 are quantified using quantitative real-time PCR (qPCR). Protein levels are analyzed by Western blotting and immunofluorescence staining.

-

Lipidomics: Untargeted lipidomic analysis is performed using high-resolution mass spectrometry on cell lysates to characterize changes in the lipid profiles following this compound treatment.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

WWL229: A Technical Guide to a Selective Carboxylesterase 3 (Ces3) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL229 is a valuable chemical probe for investigating the physiological and pathological roles of carboxylesterase 3 (Ces3), a key enzyme in lipid metabolism. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the biological pathways it affects, and detailed experimental protocols for its use. This compound is a selective inhibitor of Ces3 with a reported IC50 of 1.94 µM.[1][2] Its inhibitory action on Ces3 leads to the promotion of lipid storage in adipocytes and the prevention of basal lipolysis.[1] This guide serves as a comprehensive resource for researchers utilizing this compound to explore the function of Ces3 in metabolic diseases such as obesity and diabetes.

Data Presentation: Inhibitory Activity of this compound

This compound demonstrates notable selectivity for Ces3 over other related serine hydrolases. While a comprehensive selectivity panel with quantitative data remains to be fully published, existing literature indicates that this compound does not significantly inhibit other serine hydrolases like Ces1f and α/β-hydrolase domain containing 6 (ABHD6).

Table 1: Inhibitory Activity of this compound against Carboxylesterase 3 (Ces3)

| Target Enzyme | Inhibitor | IC50 (µM) |

| Carboxylesterase 3 (Ces3) | This compound | 1.94 |

Signaling Pathways Modulated by this compound

Ces3 plays a significant role in adipocyte lipid metabolism and thermogenesis, particularly through its involvement in the β-adrenergic signaling pathway. Inhibition of Ces3 by this compound provides a means to dissect this pathway.

Role of Ces3 in β-Adrenergic Signaling and Thermogenesis

In response to cold or β-adrenergic agonists like isoproterenol, the sympathetic nervous system releases norepinephrine, which binds to β3-adrenergic receptors (β3-AR) on adipocytes. This activation stimulates a cascade that is crucial for thermogenesis, the process of heat production. Ces3 has been identified as a key player in this pathway. Blockage of Ces3 with this compound has been shown to attenuate the lipolytic effects induced by isoproterenol. Furthermore, inhibition of Ces3 leads to the downregulation of key thermogenic genes, including Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), through a mechanism involving peroxisome proliferator-activated receptor-gamma (PPARγ).

Below is a diagram illustrating the β-adrenergic signaling pathway in adipocytes and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enzymatic Assay for IC50 Determination of this compound against Ces3

Principle: The IC50 value is the concentration of an inhibitor that reduces the enzyme's activity by 50%. This is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

Materials:

-

Recombinant Ces3 enzyme

-

A suitable substrate for Ces3 (e.g., a p-nitrophenyl ester)

-

This compound

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Prepare a solution of the Ces3 enzyme in the assay buffer.

-

Prepare a solution of the substrate in the assay buffer.

-

-

Set up the Assay:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the diluted this compound solutions to the test wells. Include a control well with no inhibitor.

-

Add the Ces3 enzyme solution to all wells and incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Measure Enzyme Activity:

-

Monitor the reaction progress by measuring the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

3T3-L1 Adipocyte Differentiation and Lipid Storage Assay

This compound's effect on lipid accumulation can be assessed using the 3T3-L1 preadipocyte cell line.

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with 10% fetal bovine serum.

-

To induce differentiation, grow the cells to confluence. Two days post-confluence, change the medium to a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

After two days, replace the differentiation medium with a medium containing only 10 µg/mL insulin.

-

Two days later, switch to a regular culture medium and replace it every two days. Adipocytes will mature over the next several days.

-

-

This compound Treatment:

-

This compound can be added at various stages of differentiation to assess its effects. For example, it can be added along with the differentiation cocktail or to mature adipocytes.

-

-

Oil Red O Staining for Lipid Droplets:

-

After the desired treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O solution for 10-20 minutes at room temperature.

-

Wash the cells with water multiple times to remove the excess stain.

-

The lipid droplets will be stained red and can be visualized by microscopy.

-

-

Quantification of Lipid Accumulation:

-

To quantify the stained lipid, elute the Oil Red O from the cells using 100% isopropanol.

-

Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer.

-

Activity-Based Protein Profiling (ABPP)

Competitive ABPP can be used to assess the selectivity of this compound for Ces3 in a complex proteome.

Principle: This technique uses a broad-spectrum, activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases. By pre-incubating the proteome with an inhibitor like this compound, the binding of the ABP to the target enzyme will be blocked if the inhibitor is effective.

General Workflow:

-

Proteome Preparation:

-

Harvest cells or tissues and prepare a proteome lysate.

-

-

Competitive Inhibition:

-

Incubate the proteome with varying concentrations of this compound (or a vehicle control) for a specific time.

-

-

Probe Labeling:

-

Add a serine hydrolase-directed ABP (e.g., a fluorophosphonate probe tagged with a reporter like biotin or a fluorophore) to the proteome and incubate.

-

-

Analysis:

-

If a fluorescent probe is used, the probe-labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the control indicates inhibition.

-

If a biotinylated probe is used, the labeled proteins can be enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify and quantify the proteins that were inhibited by this compound.

-

Below is a diagram illustrating the general workflow for competitive activity-based protein profiling.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (2-(3-methoxypropyl)-1-piperidinecarboxylic acid, 4-nitrophenyl ester) is not publicly available in peer-reviewed literature. Commercial vendors are the primary source for this compound.

Conclusion

This compound is a potent and selective inhibitor of Ces3, making it an indispensable tool for elucidating the role of this enzyme in lipid metabolism, obesity, and thermogenesis. The data and protocols presented in this guide are intended to facilitate further research into the function of Ces3 and the therapeutic potential of its inhibition. As research progresses, a more detailed understanding of the selectivity profile of this compound and its effects on a broader range of biological processes is anticipated.

References

The Role of WWL229 in Lipid Storage and Basal Lipolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor WWL229 and its role in the intricate processes of lipid storage and basal lipolysis. By specifically targeting Carboxylesterase 1 (CES1), this compound has emerged as a critical tool for elucidating the mechanisms governing cellular lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in metabolic diseases.

Core Mechanism of Action: Inhibition of Carboxylesterase 1 (CES1)

This compound is a selective inhibitor of Carboxylesterase 1 (CES1), an enzyme also known as Ces3 in rodents, which is abundantly expressed in metabolically active tissues such as the liver and adipose tissue.[1] CES1 belongs to the serine hydrolase superfamily and is known to hydrolyze a variety of ester-containing substrates, including endogenous lipids like triacylglycerols (TGs) and cholesteryl esters.[1][2] The primary mechanism of this compound is the covalent modification of the active site serine residue of CES1, thereby inhibiting its enzymatic activity.[3] This inhibition has profound effects on lipid metabolism, primarily by preventing the breakdown of stored lipids.

Quantitative Data on this compound Inhibition:

| Parameter | Value | Species/System | Reference |

| IC₅₀ for Ces3 | 1.94 µM | Mouse | [4] |

| Inhibition of CES1 activity in intact monocytes (at 1 µM) | ~70% | Human (THP-1 cells) |

This compound and its Impact on Lipid Storage

A consistent finding across multiple studies is that the inhibition of CES1 by this compound leads to a significant increase in intracellular lipid storage. This is visually manifested as an increase in the number and size of lipid droplets (LDs) within cells.

Quantitative Effects of this compound on Lipid Droplets:

While specific fold-changes can be cell-type and condition-dependent, a general trend of increased lipid accumulation is consistently observed. For instance, treatment of HepG2 cells with this compound results in a notable increase in both the number and size of lipid droplets as visualized by BODIPY staining.

| Cell Line | Treatment | Observation | Reference |

| HepG2 | 50 µM this compound for 48h | Increased number and size of lipid droplets | |

| Cultured Adipocytes | This compound | Promotes lipid storage |

This enhanced lipid storage phenotype is a direct consequence of attenuated lipolysis, the process of breaking down stored triglycerides.

The Role of this compound in Basal Lipolysis

Basal lipolysis is the continuous, low-level breakdown of triglycerides that occurs in the absence of hormonal stimulation. This process is crucial for maintaining a steady supply of fatty acids for cellular energy needs. Evidence suggests that CES1, the target of this compound, is a contributor to this fundamental metabolic process.

Inhibition of CES1 with this compound has been shown to prevent basal lipolysis in cultured adipocytes. This effect is demonstrated by a reduction in the release of free fatty acids (FFAs) and glycerol, the products of triglyceride hydrolysis, from cells treated with the inhibitor. However, it is important to note that the role of CES1 in lipolysis in humans may be more complex, with some studies showing no direct correlation between CES1 expression levels and basal or stimulated lipolysis in human adipocytes, suggesting potential species-specific differences.

Signaling Pathways in Basal Lipolysis: The Interplay of CES1 and ATGL/CGI-58

Basal lipolysis is primarily regulated by Adipose Triglyceride Lipase (ATGL), which is activated by its co-factor, Comparative Gene Identification-58 (CGI-58). Under basal conditions, ATGL is associated with the lipid droplet and carries out the initial step of triglyceride breakdown.

The current body of evidence suggests that CES1 acts in a parallel pathway to the ATGL/CGI-58 complex in contributing to basal lipolysis. Studies have shown that treatment with this compound to inhibit CES1 does not significantly alter the protein levels of ATGL or CGI-58. This indicates that this compound's effect on lipolysis is a direct result of inhibiting CES1's enzymatic activity, rather than through transcriptional regulation of the core ATGL/CGI-58 machinery.

The following diagram illustrates the proposed parallel roles of CES1 and the ATGL/CGI-58 complex in basal lipolysis and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on lipid storage and lipolysis.

Lipid Droplet Staining and Visualization

Objective: To qualitatively and quantitatively assess changes in intracellular lipid droplet content following this compound treatment.

Method: Staining with the lipophilic dye BODIPY 493/503.

Protocol for HepG2 Cells:

-

Cell Culture: Seed HepG2 cells on glass coverslips in a 24-well plate and culture to the desired confluency.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS from a stock solution in DMSO. Incubate the fixed cells with the BODIPY staining solution for 15-30 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

-

Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm).

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the number and area of lipid droplets per cell.

Experimental Workflow Diagram:

Measurement of Basal Lipolysis

Objective: To quantify the rate of basal lipolysis by measuring the release of free fatty acids (FFAs) and glycerol into the cell culture medium.

Method: Colorimetric or fluorometric assays for FFA and glycerol quantification.

Protocol for Cultured Adipocytes or HepG2 Cells:

-

Cell Culture and Treatment: Culture cells to confluency and treat with this compound or vehicle as described previously.

-

Wash and Incubation: Gently wash the cells twice with warm PBS to remove any residual serum. Add a serum-free medium containing 2% fatty acid-free Bovine Serum Albumin (BSA) to the cells. The BSA acts as a fatty acid acceptor.

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4 hours), collect an aliquot of the incubation medium.

-

FFA Quantification: Use a commercially available FFA quantification kit (colorimetric or fluorometric). These kits typically involve a multi-step enzymatic reaction that results in a product that can be measured by absorbance or fluorescence. Create a standard curve using the provided FFA standards to determine the concentration of FFAs in the collected media samples.

-

Glycerol Quantification: Use a commercially available glycerol quantification kit. Similar to the FFA kits, these assays use an enzymatic reaction to produce a quantifiable signal. Prepare a standard curve to determine the glycerol concentration.

-

Data Normalization: After the final time point, lyse the cells and determine the total protein content (e.g., using a BCA assay). Normalize the amount of FFA and glycerol released to the total protein content and the incubation time to calculate the rate of lipolysis (e.g., nmol/mg protein/hour).

Logical Relationship Diagram for Lipolysis Measurement:

Conclusion and Future Directions

This compound serves as a potent and selective tool for investigating the role of CES1 in lipid metabolism. Its ability to inhibit CES1 leads to a clear phenotype of increased lipid storage, primarily by attenuating basal lipolysis. The current understanding suggests that CES1 contributes to basal lipolysis in a pathway that is parallel to the canonical ATGL/CGI-58 axis.

For researchers and drug development professionals, this compound and other CES1 inhibitors represent a promising avenue for therapeutic intervention in metabolic diseases characterized by dysregulated lipid metabolism. Future research should focus on further delineating the specific substrates of CES1 within the lipid droplet, exploring the potential interplay between the CES1 and ATGL pathways under different physiological conditions, and evaluating the long-term consequences of CES1 inhibition in various in vivo models of metabolic disease. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing these critical areas of investigation.

References

- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

WWL229 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of WWL229, a selective small-molecule inhibitor. The document details the molecular target of this compound, its mechanism of action, and the experimental methodologies employed to validate its activity and cellular effects. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Executive Summary

This compound is a potent and selective covalent inhibitor of Carboxylesterase 1 (CES1) , a key enzyme in lipid metabolism and inflammatory signaling.[1][2] It acts by covalently modifying the catalytic serine residue within the active site of CES1, leading to its inactivation.[1][2] The identification and validation of CES1 as the primary target of this compound have been accomplished through a combination of enzymatic assays, activity-based protein profiling, cellular functional assays, and genetic approaches. Furthermore, this compound has been instrumental in elucidating the role of CES1 in various pathological conditions, including cancer and inflammation.

Target Identification: Carboxylesterase 1 (CES1)

The primary molecular target of this compound has been identified as Carboxylesterase 1 (CES1), also referred to as Ces3 in some literature.[3] CES1 is a serine hydrolase predominantly found in metabolically active tissues such as the liver and adipose tissue, where it plays a crucial role in the hydrolysis of ester-containing lipids and xenobiotics.

Mechanism of Action

This compound is a carbamate-containing small molecule that functions as a mechanism-based inactivator of CES1. The inhibitor covalently attaches to the catalytic serine residue in the enzyme's active site, forming a stable complex and thereby irreversibly inhibiting its enzymatic activity.

Target Validation Experiments

A multi-faceted approach has been employed to validate CES1 as the bona fide target of this compound. These experimental strategies are detailed below.

Enzymatic Assays

The inhibitory potency of this compound against CES1 has been quantified using in vitro enzymatic assays with recombinant human CES1.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against CES1

| Compound | Target Enzyme | IC50 (µM) | Substrate |

| This compound | Recombinant Human CES1 | 1.94 | p-Nitrophenol Valerate (p-NPV) |

| WWL113 | Recombinant Human CES1 | More potent than this compound | p-Nitrophenol Valerate (p-NPV) |

| Chlorpyrifos Oxon (CPO) | Recombinant Human CES1 | More potent than WWL113 | p-Nitrophenol Valerate (p-NPV) |

Data sourced from multiple studies.

-

Enzyme Preparation : Recombinant human CES1 is diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Inhibitor Incubation : this compound is added to the enzyme solution at varying concentrations and pre-incubated for 15 minutes at 37°C to allow for covalent modification.

-

Substrate Addition : The colorimetric substrate p-nitrophenol valerate (p-NPV) is added to initiate the enzymatic reaction.

-

Detection : The hydrolysis of p-NPV is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

-

Data Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Activity-Based Protein Profiling (ABPP)

ABPP has been utilized to confirm the direct engagement of this compound with CES1 in a native cellular environment and to assess its selectivity.

-

Cell Treatment : Intact cells (e.g., THP-1 monocytes) are treated with increasing concentrations of this compound for a specified duration (e.g., 30 minutes).

-

Lysis and Probe Labeling : Cells are lysed, and the proteome is labeled with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate coupled to a reporter tag (e.g., FP-biotin or FP-TAMRA).

-

SDS-PAGE and Detection : The labeled proteins are separated by SDS-PAGE. Proteins with active serine hydrolase activity will be labeled by the probe and can be visualized.

-

Analysis : A decrease in the intensity of the band corresponding to CES1 (approximately 60 kDa) with increasing concentrations of this compound indicates target engagement and inhibition. The lack of change in the intensity of other bands demonstrates the selectivity of the inhibitor.

Cellular Target Validation

The functional consequence of CES1 inhibition by this compound has been validated in cellular models.

-

Cell Culture and Treatment : Human monocytic THP-1 cells, which express high levels of CES1, are pre-treated with varying concentrations of this compound.

-

Substrate Incubation : The cells are then incubated with prostaglandin D2 glyceryl ester (PGD2-G).

-

Metabolite Extraction and Analysis : The reaction is quenched, and lipids are extracted. The levels of the hydrolysis product, PGD2, are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Results : this compound demonstrates a concentration-dependent inhibition of PGD2-G hydrolysis, confirming its ability to inhibit CES1 activity in intact cells.

Genetic Validation

To further substantiate that the effects of this compound are mediated through CES1, genetic knockdown experiments have been performed.

-

shRNA-mediated Knockdown : THP-1 monocytes are transduced with shRNA constructs specifically targeting CES1 (CES1KD) or a scrambled control.

-

Validation of Knockdown : The reduction in CES1 protein expression and activity is confirmed by immunoblotting and gel-based ABPP.

-

Functional Assay : Control and CES1KD cells are treated with PGD2-G, and its hydrolysis is measured. A significant reduction in PGD2-G hydrolysis in CES1KD cells compared to control cells validates the role of CES1 in this process.

-

Inhibitor Treatment in Knockdown Cells : The addition of this compound to CES1KD cells does not lead to a further decrease in PGD2-G hydrolysis, providing strong evidence that CES1 is the primary target of this compound for this cellular function.

This compound in Functional Studies and Disease Models

This compound has served as a critical tool to probe the physiological and pathophysiological roles of CES1.

Role in Lipid Metabolism and Hepatocellular Carcinoma (HCC)

Inhibition of CES1 by this compound in HepG2 hepatocellular carcinoma cells leads to a reprogramming of lipid metabolism and impairs mitochondrial function.

Table 2: Effects of this compound on Hepatocellular Carcinoma Cells

| Experimental Condition | Observed Effect | Implication |

| This compound (50 µM) treatment of HepG2 cells | Downregulation of stearoyl-CoA desaturase (SCD) expression. | CES1 activity is linked to fatty acid desaturation pathways. |

| This compound (50 µM) treatment of HepG2 cells | Increased cellular reactive oxygen species (ROS) production. | Inhibition of CES1 impacts mitochondrial respiratory function. |

| This compound (50 µM) in combination with cisplatin (10 µM) | Synergistic increase in apoptosis of HepG2 cells. | CES1 inhibition sensitizes HCC cells to chemotherapy. |

The inhibition of CES1 by this compound has been shown to downregulate the expression of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism, through the modulation of PPARα/γ activity. This axis plays a significant role in the survival and chemoresistance of HCC cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of Carboxylesterase 3 and its Modulation by WWL229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase 3 (CES3), a member of the α/β-hydrolase fold family, is an enzyme critically involved in the hydrolysis of a wide array of ester- and amide-bond-containing substrates.[1] While the broader carboxylesterase family is well-recognized for its role in the metabolism of xenobiotics, including numerous therapeutic drugs, CES3 has emerged as a key regulator of endogenous lipid metabolism.[1][2] This enzyme is predominantly expressed in tissues central to metabolic homeostasis, such as the liver and adipose tissue. Its functions extend to the hydrolysis of long-chain fatty acid esters and thioesters, implicating it in processes like lipolysis, lipid storage, and energy expenditure.[1][3]

This technical guide provides a comprehensive overview of the core functions of CES3, with a particular focus on its interaction with the selective inhibitor, WWL229. We will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the complex biological pathways in which CES3 participates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of metabolic diseases and the development of novel therapeutic agents.

Core Functions of Carboxylesterase 3

Role in Lipid Metabolism

CES3 plays a multifaceted role in the intricate network of lipid metabolism. Its primary function in this context is the hydrolysis of triglycerides, contributing to basal lipolysis. This process releases fatty acids from stored triglycerides, which can then be utilized for energy production. Studies have shown that the activation of CES3 can lead to increased adipogenesis, attenuated lipogenesis, and promoted fatty acid oxidation.

Furthermore, CES3 has been identified as a significant player in the "browning" of white adipocytes and in thermogenesis. Activation of CES3 is associated with an enhanced expression of key thermogenic marker genes. In response to stimuli such as cold exposure, CES3 can translocate to lipid droplets and promote lipolysis, a process that is crucial for β-adrenergic signaling–stimulated thermogenesis. Inhibition of CES3 has been shown to impair this thermogenic response.

Involvement in Drug Metabolism

Like other members of the carboxylesterase family, CES3 is involved in the metabolic processing of various xenobiotics. The hydrolysis of ester-containing drugs is a critical step in their activation (in the case of prodrugs) or detoxification and elimination. While CES1 and CES2 are the most extensively studied in this regard, CES3 also contributes to the hydrolysis of certain drugs, although its substrate specificity is less well-characterized. It has been noted to have a lower catalytic efficiency for some substrates compared to CES1 and CES2.

This compound: A Selective Inhibitor of CES3

This compound is a potent and selective small-molecule inhibitor of CES3. Its mechanism of action involves the covalent modification of the active site serine residue of the enzyme, leading to its inactivation. This selectivity makes this compound an invaluable tool for elucidating the specific functions of CES3 in complex biological systems.

Data Presentation

Inhibitor Activity and Selectivity

| Compound | Target | IC50 (µM) | Notes |

| This compound | CES3 | 1.94 | Selective inhibitor. |

| This compound | CES1 | - | Less potent against CES1 compared to WWL113. |

| WWL113 | CES1 | - | More potent than this compound against CES1. |

| CPO | CES1 | - | More potent than WWL113 and this compound against CES1. |

Effects of CES3 Inhibition by this compound on Gene Expression

| Gene | Tissue/Cell Type | Effect of this compound | Reference |

| Ucp1 | Adipocytes | Downregulation | |

| Pgc1α | Adipocytes | Downregulation |

Experimental Protocols

In Vitro CES3 Inhibition Assay

Objective: To determine the inhibitory potency of a compound (e.g., this compound) against CES3.

Materials:

-

Recombinant human CES3 enzyme

-

p-Nitrophenyl acetate (pNPA) or other suitable colorimetric/fluorometric substrate

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound in assay buffer to create a range of concentrations.

-

Add a fixed amount of recombinant CES3 enzyme to each well of the 96-well plate.

-

Add the diluted test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (e.g., pNPA) to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Adipocyte Differentiation and Lipid Storage Assay

Objective: To assess the effect of CES3 inhibition on adipocyte differentiation and lipid accumulation.

Materials:

-

3T3-L1 preadipocytes

-

Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

-

Maintenance medium (e.g., DMEM with 10% FBS and insulin)

-

Test compound (this compound)

-

Oil Red O staining solution

-

Isopropanol

-

Microscope

-

Spectrophotometer

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.

-

Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing the test compound or vehicle control.

-

After 2-3 days, replace the differentiation medium with maintenance medium containing the test compound or vehicle, and continue to culture for several more days, replacing the medium every 2 days.

-

After differentiation (typically 8-10 days), wash the cells with PBS and fix with 10% formalin.

-

Stain the lipid droplets by incubating the fixed cells with Oil Red O solution.

-

Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.

-

For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

Seahorse XF Cell Mito Stress Test in Adipocytes

Objective: To evaluate the effect of CES3 inhibition on mitochondrial respiration in adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, and Rotenone/Antimycin A

-

Test compound (this compound)

Procedure:

-

Seed and differentiate preadipocytes in a Seahorse XF cell culture microplate.

-

On the day of the assay, replace the culture medium with XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

-

Treat the cells with the test compound (this compound) or vehicle for the desired duration.

-

Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture microplate in the analyzer and initiate the Mito Stress Test protocol.

-

The instrument will sequentially inject the mitochondrial inhibitors and measure the oxygen consumption rate (OCR) at each stage.

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mandatory Visualizations

Caption: CES3-mediated lipolysis and its inhibition by this compound.

Caption: Signaling pathway of CES3 in adipocyte thermogenesis.

Caption: Experimental workflow for investigating CES3 function with this compound.

Conclusion

Carboxylesterase 3 is a pivotal enzyme in the regulation of lipid metabolism and thermogenesis, making it a compelling target for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes. The selective inhibitor this compound has proven to be an indispensable chemical tool for dissecting the intricate roles of CES3. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the function of CES3 and to evaluate the therapeutic potential of its inhibitors. The continued investigation into the biology of CES3 and the development of more specific modulators hold significant promise for advancing our understanding and treatment of metabolic diseases.

References

- 1. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrated phenotypic and activity-based profiling links Ces3 to obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of WWL229 on Adipocyte Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the effects of WWL229, a specific inhibitor of Carboxylesterase 1 (CES1), on the intricate processes of lipid metabolism within adipocytes. By elucidating the molecular mechanisms and providing robust experimental frameworks, this guide serves as a critical resource for researchers investigating metabolic diseases and developing novel therapeutic interventions.

Introduction to this compound and its Target: Carboxylesterase 1 (CES1)

This compound is a small molecule inhibitor that targets Carboxylesterase 1 (CES1), a key enzyme in lipid metabolism.[1] CES1 is abundantly expressed in tissues central to metabolic regulation, including the liver and adipose tissue.[1] Within these tissues, CES1 is involved in the hydrolysis of triglycerides and cholesterol esters, thereby playing a crucial role in lipid droplet metabolism and overall energy homeostasis.[1][2] The expression of CES1 in adipose tissue is significantly associated with body fat and the size of adipocytes.[2] Notably, increased CES1 expression is observed in obese individuals. Given its role in lipid mobilization, targeting CES1 with inhibitors like this compound presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.

Quantitative Data on the Effects of CES1 Inhibition in Adipose Tissue

While direct quantitative data for this compound on adipocytes is limited in publicly available literature, extensive research on the genetic ablation of its target, CES1 (murine ortholog Ces1d), provides significant insights into its functional consequences on adipocyte lipid metabolism. The following tables summarize key findings from studies involving adipose tissue-specific knockout of Ces1d.

Table 1: Phenotypic Effects of Adipose Tissue-Specific Ces1d Knockout in Mice

| Parameter | Observation in Ces1d Knockout Mice | Reference |

| Body Weight | Increased gain on a high-fat diet | |

| Fat Mass | Increased | |

| Adipocyte Morphology | Abnormally large lipid droplet deposition | |

| Liver | Exacerbated steatosis (fatty liver) | |

| Glucose Metabolism | Impaired glucose tolerance and insulin resistance | |

| Circulating Triglycerides | Significantly increased on a high-fat diet |

Table 2: Molecular Effects of Adipose Tissue-Specific Ces1d Knockout

| Molecular Target / Pathway | Observation in Ces1d Knockout Mice | Reference |

| Circulating Free Fatty Acids | Diminished | |

| HNF4α Target Genes (e.g., G6pc, Pek1) | Down-regulated in the liver | |

| De Novo Lipogenesis Genes (e.g., Acaca, Fasn, Scd1) | No significant change in subcutaneous white adipose tissue | |

| Phosphorylated ACC1 (p-ACC1) / Total ACC1 Ratio | Dramatically increased in brown adipose tissue on a high-fat diet |

Signaling Pathways Modulated by CES1 Inhibition

The inhibition of CES1 by this compound in adipocytes is hypothesized to disrupt the normal signaling cascade that links lipolysis to systemic energy regulation. CES1-mediated hydrolysis of triglycerides on lipid droplets releases free fatty acids (FFAs) that can act as signaling molecules. For instance, linoleic acid, a product of Ces1d activity, is a known activator of the transcription factor HNF4α, which in turn regulates genes involved in glucose metabolism in the liver. By blocking CES1, this compound would be expected to reduce the availability of these FFA signaling molecules, leading to downstream metabolic dysregulation.

The following diagram illustrates a generalized workflow for assessing the impact of a CES1 inhibitor like this compound on adipocyte lipid metabolism.

References

WWL229: A Technical Guide to its Research Applications in Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WWL229 is a potent and selective small-molecule inhibitor of Carboxylesterase 1 (CES1), an enzyme increasingly recognized for its critical role in lipid and glucose homeostasis. This technical guide provides an in-depth overview of the current research applications of this compound in the context of metabolic diseases. By targeting CES1, this compound offers a valuable tool to investigate the intricate signaling pathways governing metabolic regulation and presents a potential therapeutic avenue for conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides methodologies for relevant experiments, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: Carboxylesterase 1 (CES1)

This compound is a carbamate-based covalent inhibitor that selectively targets the active site of CES1, leading to its inactivation. CES1 is a key serine hydrolase predominantly expressed in metabolically active tissues, including the liver, adipose tissue, and macrophages. It plays a crucial role in the hydrolysis of a wide range of endogenous lipids, such as triacylglycerols (TGs) and cholesteryl esters, thereby regulating intracellular lipid metabolism and energy homeostasis. Dysregulation of CES1 activity has been implicated in the pathophysiology of various metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound and the role of its target, CES1, in metabolic contexts.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 1.94 µM | Recombinant human CES1 | [1][2] |

| Effective Concentration | 20-50 µM | HepG2 cells (to induce lipid accumulation) | [3][4] |

| Effective Concentration | 0.5 - 5 µM | HepG2 cells (to sensitize to cisplatin) | [3] |

Table 2: In Vivo Administration of this compound

| Parameter | Value | Animal Model | Application | Reference |

| Dosage | 30 mg/kg, i.p. | C57BL/6 mice | Inflammation study |

Table 3: Cellular and Metabolic Effects of CES1 Inhibition by this compound

| Effect | Cell Line | Observations | Reference |

| Lipid Droplet Accumulation | HepG2 | Increased number and size of lipid droplets. | |

| Fatty Acid Oxidation | HepG2 | Significantly reduced. | |

| Mitochondrial Respiration (OCR) | HepG2 | Decreased basal and maximal respiration. | |

| Gene Expression (Downregulation) | HepG2 | SCD, ACADS, ACADM, ACADVL, CPT2, ECH1, TFAM1, NRF1. |

Signaling Pathways Modulated by this compound

The primary mechanism through which this compound exerts its effects on metabolic pathways is via the inhibition of CES1, which in turn modulates the activity of key transcription factors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).

CES1-PPARα/γ-SCD Signaling Pathway

Inhibition of CES1 by this compound leads to a reduction in the hydrolysis of intracellular lipids. This alteration in the lipid profile, specifically a decrease in the availability of certain fatty acids that act as endogenous ligands for PPARα and PPARγ, results in reduced transcriptional activity of these nuclear receptors. A key downstream target of PPARα/γ is Stearoyl-CoA Desaturase (SCD), an enzyme critical for the synthesis of monounsaturated fatty acids. Consequently, this compound treatment leads to the downregulation of SCD expression. This cascade has significant implications for lipid metabolism and cellular function.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature involving this compound.

In Vitro Inhibition of CES1 Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CES1.

Materials:

-

Recombinant human CES1 enzyme

-

This compound

-

p-Nitrophenyl valerate (p-NPV) substrate

-

50 mM Tris-HCl buffer (pH 7.4)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in 50 mM Tris-HCl buffer to create a concentration gradient.

-

In a 96-well plate, add the recombinant CES1 enzyme to each well.

-

Add the different concentrations of this compound to the wells in triplicate and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the p-NPV substrate to each well.

-

Measure the absorbance at 405 nm using a spectrophotometer to determine the rate of p-NPV hydrolysis.

-

Plot the percentage of CES1 activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Lipid Accumulation Assay

Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.

Materials:

-

HepG2 cells

-

This compound

-

Cell culture medium

-

BODIPY 493/503 stain

-

Formaldehyde

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Seed HepG2 cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 20-50 µM) or vehicle control for 24 hours.

-

Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.

-

Wash the cells again with PBS and stain with BODIPY 493/503 for 15 minutes to visualize neutral lipids.

-

Wash the cells with PBS to remove excess stain.

-

Visualize and capture images of the lipid droplets using a fluorescence microscope.

-

Quantify the number and size of lipid droplets using image analysis software.

In Vivo Mouse Study

Objective: To evaluate the in vivo effects of this compound on a specific metabolic or inflammatory endpoint.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle control (e.g., 15:1:1 v/v/v saline/ethanol/Brij93)

-

Inducing agent (e.g., Lipopolysaccharide - LPS)

-

Anesthetic

-

Equipment for tissue and blood collection

Procedure:

-

Acclimate adult male and female mice to the experimental conditions.

-

Prepare a solution of this compound at the desired concentration for intraperitoneal (i.p.) injection.

-

Inject the mice with this compound (e.g., 30 mg/kg) or the vehicle control.

-

After a specified time (e.g., 30 minutes), challenge the mice with an inducing agent (e.g., LPS at 1.25 mg/kg, i.p.) or saline.

-

At predetermined time points (e.g., 6 or 24 hours) post-challenge, euthanize the mice under anesthesia.

-

Collect blood and tissues (e.g., liver, adipose tissue, lung) for downstream analysis (e.g., cytokine measurement, histology, gene expression analysis).

Conclusion and Future Directions

This compound has emerged as a critical research tool for elucidating the role of CES1 in metabolic diseases. Its ability to selectively inhibit CES1 allows for the precise investigation of downstream signaling events, particularly the modulation of the PPARα/γ-SCD axis. The available data strongly suggest that CES1 inhibition impacts lipid storage, fatty acid oxidation, and mitochondrial function.

Future research should focus on leveraging this compound in animal models of specific metabolic diseases, such as diet-induced obesity, NAFLD, and type 2 diabetes, to directly assess its therapeutic potential. Further studies are also warranted to fully delineate the complete signaling network regulated by CES1 and to identify potential off-target effects of this compound. The continued use of this compound in metabolic research will undoubtedly contribute to a deeper understanding of metabolic regulation and may pave the way for novel therapeutic strategies targeting CES1.

References

The Impact of WWL229 on Triglyceride Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WWL229 is a potent and selective small molecule inhibitor of carboxylesterase 3 (Ces3), also known as triacylglycerol hydrolase (TGH). While not directly targeting the canonical lipolytic enzymes, adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), this compound exerts a significant indirect influence on triglyceride hydrolysis, particularly in the context of β-adrenergic-stimulated lipolysis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular signaling pathways, and detailed protocols for key experimental procedures to study its effects. Quantitative data from relevant studies are summarized for comparative analysis.

Introduction to this compound and Triglyceride Hydrolysis

Triglyceride hydrolysis, or lipolysis, is the metabolic process by which triglycerides stored in lipid droplets are broken down into glycerol and free fatty acids. This process is critical for maintaining energy homeostasis. The key enzymes traditionally associated with the initiation of this cascade are ATGL and HSL. However, recent research has unveiled a significant role for other lipases, including carboxylesterase 3 (Ces3), in modulating lipid metabolism.

This compound has emerged as a valuable chemical tool to probe the function of Ces3. It is a selective inhibitor of Ces3 with a reported half-maximal inhibitory concentration (IC50) of 1.94 μM[1]. Studies have demonstrated that this compound does not directly inhibit ATGL or HSL, indicating a distinct mechanism of action in the regulation of triglyceride breakdown[2]. By inhibiting Ces3, this compound has been shown to promote lipid storage and prevent basal lipolysis in adipocytes[1]. Furthermore, this compound can inactivate carboxylesterase 1 (CES1), a related enzyme, and impede the breakdown of prostaglandin D2-glyceryl ester (PGD2-G).

Mechanism of Action of this compound

The primary mechanism by which this compound impacts triglyceride hydrolysis is through the specific inhibition of Ces3 activity. In response to β-adrenergic stimulation (e.g., by isoproterenol), Ces3 is believed to hydrolyze triglycerides, leading to the generation of specific fatty acid species. These fatty acids then act as endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and lipid metabolism.

Activation of PPARγ by these Ces3-derived fatty acids leads to the transcriptional upregulation of genes involved in the thermogenic program in adipocytes, most notably uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). By inhibiting Ces3, this compound prevents the generation of these specific PPARγ ligands, thereby attenuating the downstream activation of the thermogenic gene expression program. This ultimately leads to a reduction in stimulated lipolysis and a decrease in cellular energy expenditure.

Signaling Pathways

Overview of β-Adrenergic Stimulated Lipolysis

The canonical pathway for stimulated triglyceride hydrolysis is initiated by the binding of catecholamines to β-adrenergic receptors on the surface of adipocytes. This activates a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates HSL and perilipin 1 (PLIN1) on the lipid droplet surface. This coordinated action allows ATGL and HSL to access and hydrolyze the triglyceride core.

Caption: General β-adrenergic signaling pathway for triglyceride hydrolysis.

Impact of this compound on the Ces3-PPARγ Signaling Axis

This compound intervenes in a parallel signaling cascade that is also initiated by β-adrenergic stimulation. By inhibiting Ces3, this compound blocks the hydrolysis of triglycerides that would otherwise produce specific fatty acid ligands for PPARγ. This leads to reduced PPARγ activation and a subsequent decrease in the expression of its target genes, UCP1 and PGC1α, which are crucial for thermogenesis and energy expenditure.

Caption: this compound's inhibitory effect on the Ces3-PPARγ signaling pathway.

Data Presentation

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) | Reference |

| Carboxylesterase 3 (Ces3) | 1.94 | [1] |

Table 2: Effects of this compound on Adipocyte Function

| Cell Type | Treatment | Measured Parameter | Observed Effect | Reference |

| 3T3-L1 Adipocytes | This compound | Basal Lipolysis | Prevented | [1] |

| 3T3-L1 Adipocytes | This compound | Lipid Storage | Promoted | |

| 3T3-L1 & Brown Adipocytes | Isoproterenol + this compound | Isoproterenol-induced Lipolysis | Attenuated | |

| 3T3-L1 & Brown Adipocytes | Isoproterenol + this compound | UCP1 mRNA Expression | Downregulated | |

| 3T3-L1 & Brown Adipocytes | Isoproterenol + this compound | PGC1α mRNA Expression | Downregulated | |

| HepG2 Cells | This compound | Total Free Fatty Acids | Significantly Reduced |

Experimental Protocols

Glycerol Release Assay for Lipolysis Measurement

This protocol measures the amount of glycerol released into the medium from adipocytes, which is a direct indicator of triglyceride hydrolysis.

Materials:

-

Differentiated adipocytes in a multi-well plate

-

Krebs-Ringer-HEPES (KRH) buffer with 2% BSA (fatty acid-free)

-

Isoproterenol stock solution

-

This compound stock solution

-

Glycerol Assay Kit (colorimetric or fluorometric)

-

96-well microplate

-

Plate reader

Procedure:

-

Wash differentiated adipocytes twice with pre-warmed KRH buffer.

-

Pre-incubate the cells with KRH buffer containing either vehicle (e.g., DMSO) or this compound at the desired concentration for 1 hour at 37°C.

-

To stimulate lipolysis, add isoproterenol to the desired final concentration (e.g., 10 µM) to the appropriate wells. For basal lipolysis measurement, add vehicle.

-

Incubate the plate at 37°C for 2-3 hours.

-

Collect the cell culture medium from each well.

-

Use a commercial glycerol assay kit to determine the glycerol concentration in the collected medium according to the manufacturer's instructions.

-

Normalize the glycerol concentration to the total protein content of the cells in each well.

Seahorse XF Analyzer Assay for Mitochondrial Respiration

This assay measures the oxygen consumption rate (OCR) of adipocytes, providing insights into mitochondrial function and energy expenditure.

Materials:

-

Differentiated adipocytes cultured in a Seahorse XF cell culture microplate

-

Seahorse XF Analyzer

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, and Rotenone/Antimycin A

-

This compound stock solution

Procedure:

-

One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the culture medium in the cell plate with pre-warmed assay medium.

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

To assess the effect of this compound, pre-treat the cells with the compound for the desired duration before starting the assay.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell plate into the analyzer and initiate the assay protocol. The protocol will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes such as UCP1 and PGC1α.

Materials:

-

Adipocyte cell pellets

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (UCP1, PGC1α) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Treat differentiated adipocytes with vehicle, isoproterenol, and/or this compound for the desired time.

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reactions in a 96-well plate with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.

-

Run the qPCR plate in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on adipocyte lipolysis and gene expression.

Caption: Experimental workflow for studying the effects of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of carboxylesterase 3 in lipid metabolism. Its ability to indirectly modulate triglyceride hydrolysis through the Ces3-PPARγ signaling axis provides a unique avenue for investigating the intricate regulation of energy homeostasis in adipocytes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting this novel pathway. Further investigation into the physiological and pathological roles of Ces3 using inhibitors like this compound may uncover new strategies for the treatment of metabolic disorders.

References

Foundational Research on WWL229 and Carboxylesterase 1 (CES1) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase 1 (CES1) is a key serine hydrolase predominantly expressed in the liver, where it plays a crucial role in the metabolism of a wide array of ester- and amide-containing xenobiotics and endogenous compounds.[1][2] This enzyme is responsible for the hydrolysis of numerous drugs, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[3][4] Given its significant role in drug metabolism and lipid homeostasis, CES1 has emerged as a compelling target for therapeutic intervention.[1] WWL229 is a selective, mechanism-based inhibitor of CES1 that covalently binds to the catalytic serine residue in the enzyme's active site, leading to its inactivation. This technical guide provides an in-depth overview of the foundational research on this compound and its inhibition of CES1, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Data on this compound Inhibition of CES1

The following tables summarize the quantitative data on the inhibitory activity of this compound against CES1 and its orthologs from various studies.

| Inhibitor | Target Enzyme | IC50 Value | Cell/System | Substrate | Reference |

| This compound | Recombinant Human CES1 | Not as potent as WWL113 or CPO | In vitro enzyme assay | p-Nitrophenol valerate (p-NPV) | |

| This compound | Mouse Ces3 (ortholog of human CES1) | 1.94 µM | In vitro enzyme assay | Not specified | |

| WWL113 | Recombinant Human CES1 | More potent than this compound | In vitro enzyme assay | p-Nitrophenol valerate (p-NPV) | |

| CPO (Chlorpyrifos oxon) | Recombinant Human CES1 | More potent than WWL113 and this compound | In vitro enzyme assay | p-Nitrophenol valerate (p-NPV) |

| Inhibitor Concentration | Cell Type | Inhibition of CES1 Activity | Experimental Condition | Reference |

| 1 µM this compound | Intact THP-1 monocytes | ~70% | In situ incubation for 15 min | |

| 1 µM WWL113 | Intact THP-1 monocytes | ~70% | In situ incubation for 15 min | |

| 10 µM this compound | Intact THP-1 monocytes | Minimal remaining CES1 activity | In situ incubation | |

| 30 µM this compound | Intact THP-1 monocytes | Minimal remaining CES1 activity | In situ incubation | |

| 50 µM this compound | HepG2 cells | Significant downregulation of SCD mRNA | 48-hour treatment | |

| 155 µmol/kg this compound | HepG2 xenografted NU/J mice | Synergistic inhibition of tumor growth with cisplatin | In vivo treatment |

Key Experimental Protocols

CES1 Activity Assay (Spectrophotometric)

This protocol is adapted from studies using the substrate p-nitrophenol valerate (p-NPV) to measure CES1 activity.

Objective: To determine the inhibitory potency (IC50) of compounds against CES1.

Materials:

-

Recombinant human CES1 enzyme

-

p-Nitrophenol valerate (p-NPV) substrate solution

-

Inhibitor compound (e.g., this compound) at various concentrations

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a dilution series of the inhibitor (e.g., this compound) in the assay buffer.

-

In a 96-well plate, add the recombinant CES1 enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells in triplicate.

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the p-NPV substrate to each well.

-

Measure the absorbance at 405 nm at regular intervals using a spectrophotometer to monitor the formation of p-nitrophenol.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Situ CES1 Activity Assay in Intact Cells

This protocol is for assessing the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular CES1 activity.

Objective: To measure the inhibition of CES1 activity by a compound in living cells.

Materials:

-

Cell line expressing CES1 (e.g., THP-1 monocytes)

-

Cell culture medium

-

Inhibitor compound (e.g., this compound)

-

p-Nitrophenol valerate (p-NPV) substrate solution

-

Assay buffer

Procedure:

-

Culture the cells to the desired density.

-

Pre-incubate the intact cells with the inhibitor at a specific concentration (e.g., 1 µM this compound) for a defined period (e.g., 15 minutes).

-

After incubation, add the p-NPV substrate to the cells.

-

Monitor the hydrolysis of p-NPV by measuring the change in absorbance at 405 nm.

-

Compare the CES1 activity in inhibitor-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the engagement of an inhibitor with its target enzyme in a complex biological sample.

Objective: To visualize the covalent binding of this compound to CES1 and assess its selectivity.

Materials:

-

Intact cells (e.g., THP-1 monocytes)

-

Inhibitor compound (this compound)

-

Activity-based probe (e.g., fluorophosphonate-biotin (FP-biotin) or FP-TAMRA)

-

Cell lysis buffer

-

SDS-PAGE gels

-

Western blotting apparatus

-

Streptavidin-HRP conjugate (for biotin probes) or fluorescence scanner (for fluorescent probes)

-

Anti-CES1 antibody for immunoblotting

Procedure:

-

Treat intact cells with varying concentrations of this compound for a specified time.

-

Lyse the cells to prepare proteomes.

-

Incubate the proteomes with the activity-based probe (e.g., FP-biotin) for a defined period. The probe will covalently label the active site of serine hydrolases that were not inhibited by this compound.

-

Separate the proteins by SDS-PAGE.

-

For biotinylated probes, transfer the proteins to a membrane and probe with streptavidin-HRP to visualize labeled enzymes. A decrease in the band intensity at the molecular weight of CES1 (around 60 kDa) indicates target engagement by this compound.

-

For fluorescent probes, visualize the labeled proteins directly in the gel using a fluorescence scanner.

-

Perform a parallel immunoblot with an anti-CES1 antibody to confirm that the total protein levels of CES1 are unchanged by the inhibitor treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CES1 in Lipid Metabolism

CES1 plays a significant role in lipid metabolism, and its inhibition can lead to downstream effects on signaling pathways such as the PPARα/γ pathway. Inhibition of CES1 has been shown to reduce the levels of key lipid signaling molecules, leading to the downregulation of stearoyl-CoA desaturase (SCD), a target of PPARα/γ.

Caption: CES1's role in lipid metabolism and the impact of this compound inhibition.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for characterizing the inhibitory activity of this compound.

Caption: Workflow for characterizing this compound's inhibitory effects.

Conclusion

This compound serves as a valuable research tool for elucidating the multifaceted roles of CES1 in both physiology and pathophysiology. Its mechanism-based inhibition allows for the selective interrogation of CES1 function in various biological systems. The data and protocols summarized in this guide provide a foundational understanding for researchers aiming to utilize this compound in their studies, from basic biochemical assays to more complex cell-based and in vivo experiments. Further research into the pharmacokinetics and in vivo efficacy of this compound will be crucial for its potential translation into therapeutic applications.

References

- 1. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]

The Enzymatic Targets of WWL229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract